molecular formula C7H11NO3 B14778899 Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate

Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B14778899
M. Wt: 157.17 g/mol
InChI Key: ZHHIBQRHORGISB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H9NO3. . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides . This method is diastereoselective and allows for the preparation of the compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure consistency and yield. The process typically includes steps such as esterification, lactamization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-methyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H11NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h4-5H,3H2,1-2H3,(H,8,9)

InChI Key

ZHHIBQRHORGISB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)N1)C(=O)OC

Origin of Product

United States

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